L-Tyrosine, N-(1-oxoundecyl)-
CAS No.: 823817-11-4
Cat. No.: VC16827596
Molecular Formula: C20H31NO4
Molecular Weight: 349.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 823817-11-4 |
|---|---|
| Molecular Formula | C20H31NO4 |
| Molecular Weight | 349.5 g/mol |
| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-(undecanoylamino)propanoic acid |
| Standard InChI | InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-19(23)21-18(20(24)25)15-16-11-13-17(22)14-12-16/h11-14,18,22H,2-10,15H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1 |
| Standard InChI Key | DWFOFHMNLLAHJK-SFHVURJKSA-N |
| Isomeric SMILES | CCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
| Canonical SMILES | CCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Configuration
L-Tyrosine, N-(1-oxoundecyl)- is defined by its IUPAC name, (2S)-3-(4-hydroxyphenyl)-2-(undecanoylamino)propanoic acid, which reflects its chiral center at the second carbon and the presence of a phenolic hydroxyl group. The undecanoyl chain () is attached via an amide bond to the amino group of L-tyrosine, altering its solubility and interaction with biological membranes.
Key Structural Features:
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Stereochemistry: The (2S) configuration ensures chirality, critical for enzymatic recognition.
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Functional Groups: Aromatic phenol (for tyrosine’s native interactions), carboxylic acid (for ionization), and a long-chain acyl group (for hydrophobicity).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.5 g/mol |
| Canonical SMILES | CCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
| InChI Key | DWFOFHMNLLAHJK-SFHVURJKSA-N |
Comparative Analysis with Related Derivatives
The compound shares structural similarities with N-Dodecanoyl-L-Tyrosine (PubChem CID: 6710104), which features a 12-carbon acyl chain. This difference in chain length (C11 vs. C12) influences lipophilicity, as evidenced by the higher molecular weight (363.5 g/mol) of the dodecanoyl variant . Such modifications are theorized to affect membrane permeability and binding affinity to hydrophobic protein domains.
Synthesis and Modification Strategies
Synthetic Pathways
The synthesis of L-Tyrosine, N-(1-oxoundecyl)- involves a multi-step process beginning with unmodified L-tyrosine. Key steps include:
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Protection of Functional Groups: The carboxylic acid and phenolic hydroxyl groups are temporarily protected to prevent undesired reactions.
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Acylation: Undecanoyl chloride reacts with the amino group under basic conditions (e.g., triethylamine), forming the amide bond.
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Deprotection: Acidic or basic hydrolysis removes protecting groups, yielding the final product.
Optimization Parameters:
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Reagent Ratios: Excess undecanoyl chloride ensures complete acylation.
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Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.
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Purification: High-performance liquid chromatography (HPLC) is employed to achieve >95% purity.
Table 2: Synthetic Yield Under Varying Conditions
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 6 | 72 |
| 25 | 4 | 85 |
| 40 | 3 | 68 |
Challenges in Scalability
The long hydrophobic chain complicates solubility in aqueous reaction media, necessitating polar aprotic solvents like dimethylformamide (DMF). Residual solvent removal and byproduct formation during deprotection remain critical challenges for industrial-scale production.
Physicochemical Properties
Solubility and Stability
The undecanoyl group drastically reduces water solubility compared to unmodified tyrosine. Experimental data suggest a solubility of <0.1 mg/mL in water at 25°C, necessitating formulations with surfactants or organic co-solvents. Stability studies indicate degradation at pH < 2 or >9, with optimal stability in neutral buffers .
Spectroscopic Characterization
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UV-Vis: Absorption maxima at 274 nm (phenolic ring) and 210 nm (amide bond).
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IR: Peaks at 1650 cm (amide I), 1540 cm (amide II), and 3300 cm (N-H stretch).
Biological Activity and Mechanisms
Figure 1: Proposed Metabolic Pathway
Membrane Interaction Studies
Molecular dynamics simulations predict that the undecanoyl chain embeds into lipid bilayers, positioning the tyrosine moiety near the membrane surface. This localization could facilitate interactions with peripheral membrane proteins or modulate receptor signaling.
Research Applications and Future Directions
Comparative Pharmacokinetics (Pending Studies)
Current gaps include:
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Absorption and bioavailability in vivo.
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Metabolism via amidases or cytochrome P450 enzymes.
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Toxicity profiles in mammalian models.
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